molecular formula C19H15N3O3S B2945776 N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2319723-13-0

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2945776
CAS No.: 2319723-13-0
M. Wt: 365.41
InChI Key: YIANXLLPCGVVSI-UHFFFAOYSA-N
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Description

N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound featuring a pyrazole ring fused with a thiophene ring and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and thiophene derivatives. These intermediates are then coupled using appropriate reagents under controlled conditions to form the final product. Common reagents include strong bases, such as sodium hydride, and coupling agents like carbodiimides.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening techniques can also streamline the production process, ensuring consistency and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium azide or iodide.

Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Medicinal Chemistry: It has potential as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and pathways.

  • Material Science: Its unique structure makes it suitable for use in the development of advanced materials with specific properties.

  • Industry: It can be utilized in the synthesis of other complex organic molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiophene Derivatives: These compounds share the thiophene ring and exhibit similar biological activities.

  • Pyrazole Derivatives: Compounds containing the pyrazole ring are structurally related and often possess comparable properties.

  • Chromene Derivatives: These compounds feature the chromene moiety and are used in similar applications.

Uniqueness: N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c1-22-12(9-14(21-22)18-7-4-8-26-18)11-20-19(24)17-10-15(23)13-5-2-3-6-16(13)25-17/h2-10H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIANXLLPCGVVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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